molecular formula C17H15N5O3 B2735635 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921054-20-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2735635
CAS No.: 921054-20-8
M. Wt: 337.339
InChI Key: IISCQQWPCZHEBP-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical reagent of high purity, intended for research and development purposes in medicinal chemistry and chemical biology. This molecule is an intriguing scaffold for drug discovery due to its unique structure, which incorporates both a benzodioxole ring and a tetrazole moiety. The benzodioxole group is a common pharmacophore found in compounds that interact with the central nervous system, while the tetrazole ring is a well-known bioisostere for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates . Researchers may investigate this compound as a potential negative allosteric modulator of ionotropic glutamate receptors (such as AMPA receptors), given that similar carboxamide-thiazole derivatives have demonstrated potent inhibitory effects on these receptors in preclinical studies . Alternatively, its structure suggests potential for exploration as an inhibitor of nuclear receptors like the Pregnane X Receptor (PXR), where triazole-carboxamide analogs have shown activity, helping to mitigate undesirable drug-drug interactions . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-2-5-13(6-3-11)22-16(19-20-21-22)9-18-17(23)12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISCQQWPCZHEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, p-tolyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced through a coupling reaction. This often involves the use of a benzo[d][1,3]dioxole derivative with a reactive functional group, such as a halide, which can undergo nucleophilic substitution.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction. This can be achieved by reacting the benzo[d][1,3]dioxole derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening reactions.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    p-Toluic acid derivatives.

    Reduction: Ring-opened tetrazole derivatives.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity/Application Key Findings Reference ID
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Tetrazole (p-tolyl), methylene bridge Hypothesized: Metabolic/Receptor modulation Structural similarity to STING agonists and antidiabetic agents suggests potential bioactivity. N/A
IIc: N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide 3-(Trifluoromethyl)phenyl Antidiabetic (α-amylase inhibition) Exhibited significant hypoglycemic effects in STZ-induced diabetic mice.
S807: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide N-heptan-4-yl Umami flavor enhancer Equivalent to MSG at 1/1000 concentration; safe for food applications.
BNBC: 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide 6-bromo, N-naphthalen-1-yl STING agonist (immunotherapy) Demonstrated antitumor effects in murine models via STING pathway activation.
HSD-2: N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide 3,4-dimethoxyphenyl Not explicitly stated (pharmacological) Synthesized with 75% yield; m.p. 175–177°C.
3z: N-phenylbenzo[d][1,3]dioxole-5-carboxamide N-phenyl Synthetic intermediate Synthesized via TBHP-mediated reaction (75% yield).

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and the pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole core linked to a tetrazole ring and a carboxamide functional group. The general structure can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}

Synthesis Pathway

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a reaction between p-tolylmethylamine and sodium azide.
  • Amidation Reaction : The resulting tetrazole intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid under appropriate conditions to form the final compound.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells.

  • Nitro Group Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with various cellular components, potentially leading to cytotoxic effects.
  • Enzyme Inhibition : The tetrazole ring may mimic carboxylate groups, allowing the compound to bind to enzyme active sites and modulate their activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing tetrazole and benzodioxole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

CompoundMIC (µg/mL)Activity
N-(4-methylphenyl)-tetrazole derivative25Moderate
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide15High

Anti-Tubercular Activity

In vitro studies have demonstrated that related compounds can inhibit Mycobacterium tuberculosis effectively. For example, compounds with similar structural features were tested against M. tuberculosis H37Rv, revealing promising results.

CompoundMIC (µg/mL)Reference Drug Comparison
Compound A50INH (Isoniazid) - 100
Compound B30Rifampicin - 75

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Antitubercular Activity : A study evaluated a series of benzothiazole derivatives for their anti-tubercular properties, revealing that modifications in the structure significantly influenced their efficacy against M. tuberculosis .
  • Enzyme Interaction Studies : Research involving molecular docking simulations indicated that certain derivatives displayed strong binding affinities to target proteins associated with bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with tetrazole intermediates. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Amine bases (e.g., triethylamine) facilitate carboxamide bond formation .
  • Temperature control : Reactions often require mild heating (50–80°C) to avoid decomposition of the tetrazole ring .
    • Optimization strategy : Use TLC or HPLC to monitor reaction progress and adjust stoichiometry of reactive groups (e.g., carboxyl vs. amine) .

Q. How can spectroscopic techniques be employed to confirm the structure of this compound?

  • Characterization workflow :

¹H/¹³C NMR : Identify protons on the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm) and p-tolyl (δ 2.3 ppm for methyl) groups .

IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and tetrazole (C=N stretch ~1450 cm⁻¹) functionalities .

Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Cl/Br-free intermediates .

Q. What preliminary assays are recommended to screen for biological activity?

  • In vitro screening :

  • Anticancer potential : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., COX-2 for inflammation) .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out nonspecific effects .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Approach :

Molecular docking : Use AutoDock Vina to predict binding affinities to targets like DNA topoisomerase II or β-tubulin .

DFT studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

  • Validation : Correlate docking scores with experimental IC₅₀ values to prioritize targets for biochemical validation .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Case analysis : For conflicting cytotoxicity results:

Assay variability : Compare protocols (e.g., incubation time, cell density) across studies .

Structural nuances : Evaluate substituent effects (e.g., electron-withdrawing groups on tetrazole altering bioavailability) .

  • Resolution : Replicate experiments under standardized conditions and perform meta-analyses of published data .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic index?

  • SAR design :

  • Modify substituents : Replace p-tolyl with halogenated aryl groups to enhance target selectivity .
  • Bioisosteric replacement : Substitute tetrazole with 1,2,4-triazole to assess impact on metabolic stability .
    • Evaluation metrics : Measure changes in potency (IC₅₀), solubility (logP), and toxicity (LD₅₀ in zebrafish models) .

Q. What experimental designs are critical for assessing the compound’s pharmacokinetics?

  • In vivo protocols :

  • ADME profiling : Administer orally/injected doses in rodent models, followed by LC-MS/MS analysis of plasma/tissue samples .
  • Metabolite identification : Use liver microsomes to detect Phase I/II metabolites and assess metabolic stability .
    • Key parameters : Half-life (t½), volume of distribution (Vd), and clearance rate (CL) .

Key Considerations for Researchers

  • Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Data transparency : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies and cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.